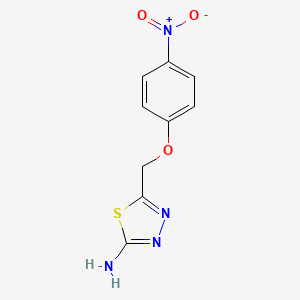

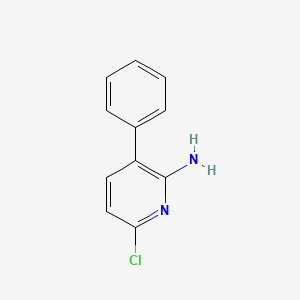

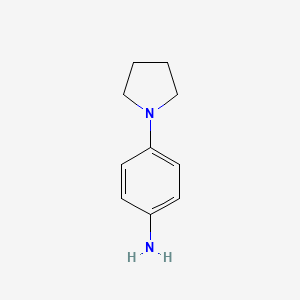

![molecular formula C12H11ClN2OS B1331495 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6081-87-4](/img/structure/B1331495.png)

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been reported, where N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. These compounds are synthesized with acceptable yields and involve the elimination of by-products such as aniline or 2-aminobenzothiazole . Another study describes the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic techniques . These methods could potentially be applied or adapted for the synthesis of "2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide".

Molecular Structure Analysis

The molecular structure of a closely related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide", has been analyzed using single crystal X-ray data. The chlorophenyl ring in this compound is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interactions . This information can be useful in predicting the molecular structure and conformation of the title compound.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide", they do provide insights into the reactivity of similar compounds. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole . These reactions could shed light on the potential reactivity of the title compound in forming new derivatives or engaging in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be inferred from related studies. For example, the intermolecular interactions, such as C—H⋯O hydrogen bonds, play a role in the crystal packing and stability of similar acetamide compounds . Additionally, the cytotoxicity of acetamide derivatives on various human leukemic cell lines has been evaluated, providing a basis for understanding the biological activity of the title compound . These properties are crucial for the development of pharmaceutical applications and for predicting the behavior of the compound in different environments.

科学的研究の応用

Anticancer Properties

- Anticancer Activity in Lung Adenocarcinoma : Evren et al. (2019) synthesized derivatives of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, showing significant anticancer activity against A549 human lung adenocarcinoma cells, with one derivative exhibiting an IC50 value of 23.30 µM (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

- Potential in Various Cancer Types : Duran and Demirayak (2012) reported that 2-chloro-N-(thiazol-2-yl) acetamide derivatives demonstrated reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Applications

- Antimicrobial Activity : Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, showing antimicrobial activity against bacteria like E. coli and methicillin-resistant Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).

Analytical Chemistry and Crystallography

- Crystal Structure Analysis : Saravanan et al. (2016) studied the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing intermolecular interactions and chain formations in the crystal (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Pharmacological Evaluation

- Local Anesthetic Activities : Badiger et al. (2012) developed analogues of lidocaine involving 2-aminothiazole/thiadiazole, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl] derivatives, and evaluated their local anesthetic activity (Badiger, Khan, Kalashetti, & Khazi, 2012).

特性

IUPAC Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZLZSDKRSUJAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356427 |

Source

|

| Record name | 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

6081-87-4 |

Source

|

| Record name | 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

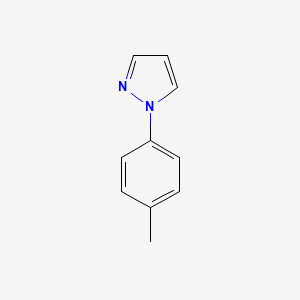

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)